N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.: 303105-41-1
Cat. No.: VC15682823
Molecular Formula: C24H18BrClFN5OS
Molecular Weight: 558.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303105-41-1 |
|---|---|
| Molecular Formula | C24H18BrClFN5OS |
| Molecular Weight | 558.9 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H18BrClFN5OS/c1-15-2-9-20(10-3-15)32-23(16-4-7-19(26)8-5-16)30-31-24(32)34-14-22(33)29-28-13-17-12-18(25)6-11-21(17)27/h2-13H,14H2,1H3,(H,29,33)/b28-13+ |
| Standard InChI Key | APQZUHBGQZOYHF-XODNFHPESA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl |
Introduction
Synthesis
The synthesis of this compound typically involves:
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Preparation of the Triazole Intermediate:
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The triazole core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors under controlled conditions.
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Formation of the Sulfanyl-Acetohydrazide Moiety:
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This involves the reaction of triazole-thiol compounds with α-haloacetohydrazides to introduce the sulfanyl linkage.
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Final Condensation Reaction:
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The aldehyde group of 5-bromo-2-fluorobenzaldehyde reacts with the terminal hydrazide group to form the imine bond in the final product.
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General Reaction Scheme:
Table: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | CHBrClFNOS |
| Molecular Weight | ~530 g/mol |
| Functional Groups | Imine, hydrazide, sulfanyl, triazole |
| Aromatic Systems | Benzene, triazole |
| Halogen Substituents | Bromine (Br), Fluorine (F), Chlorine (Cl) |
The compound's structure is stabilized by intramolecular hydrogen bonding and π-conjugation between aromatic rings.
Pharmacological Potential
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Antimicrobial Activity: The combination of halogens and triazole rings often enhances antimicrobial properties by interacting with bacterial enzymes.
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Antifungal Properties: Triazoles are known for their role in inhibiting fungal cytochrome P450 enzymes.
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Cancer Research: Halogenated aromatic compounds are often studied for their cytotoxic effects on cancer cells.
Molecular Docking Studies
This compound's structure makes it suitable for computational docking studies targeting enzymes like:
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Cytochrome P450
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Kinases involved in cancer pathways
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Lipoxygenases for anti-inflammatory applications
Techniques Used:
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NMR Spectroscopy:
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and -NMR confirm the presence of specific functional groups and aromatic systems.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies characteristic bonds such as C=O (amide), C=N (imine), and S-H stretches.
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms in the solid state.
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